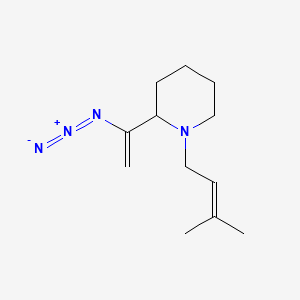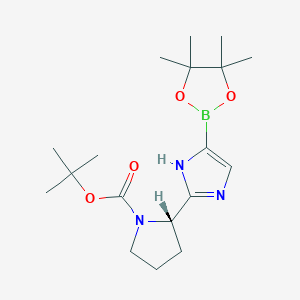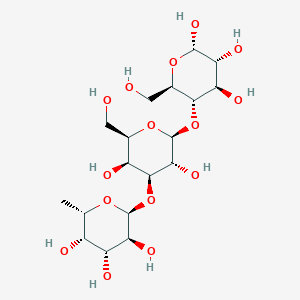![molecular formula C15H11ClN4O3 B11829851 6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol](/img/structure/B11829851.png)
6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-ol is a complex organic compound with a molecular formula of C15H10ClN3O2. This compound is part of the bipyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-ol typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bipyrimidine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a reference standard in pharmaceutical testing
Wirkmechanismus
The mechanism of action of 6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: Similar in structure but with two chlorine atoms.
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide: Contains additional functional groups that modify its properties
Uniqueness
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-ol is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C15H11ClN4O3 |
|---|---|
Molekulargewicht |
330.72 g/mol |
IUPAC-Name |
4-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H11ClN4O3/c1-22-9-5-2-3-6-10(9)23-11-12(16)19-14(20-15(11)21)13-17-7-4-8-18-13/h2-8H,1H3,(H,19,20,21) |
InChI-Schlüssel |
PGDZJTIWMLFVKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=NC=CC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


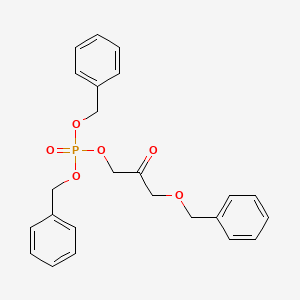
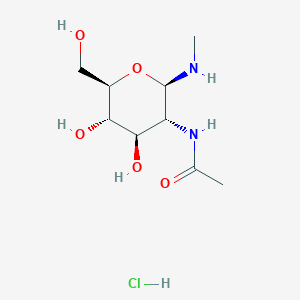
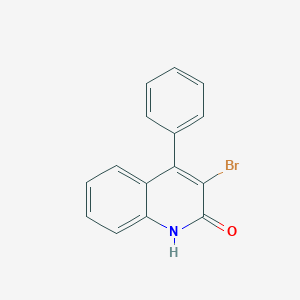
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)

![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
